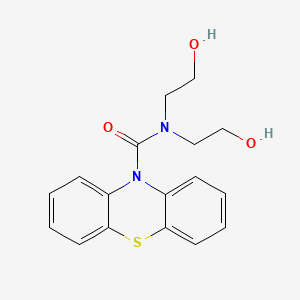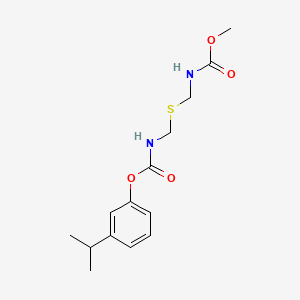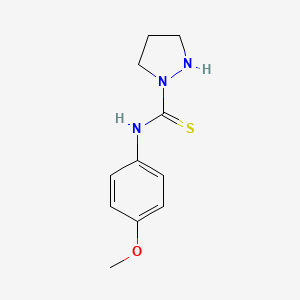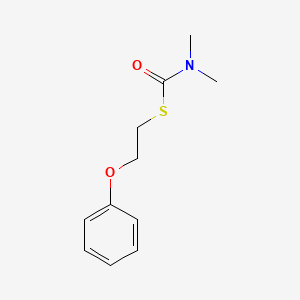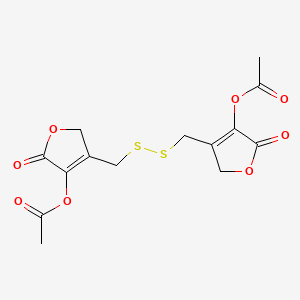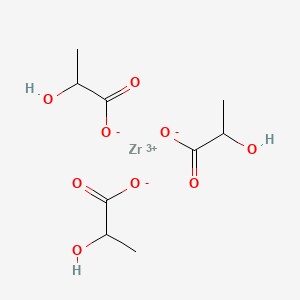
2-hydroxypropanoate;zirconium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxypropanoate;zirconium(3+) is a coordination compound formed by the interaction of zirconium ions with 2-hydroxypropanoic acid. Zirconium is a transition metal known for its high resistance to corrosion and its ability to form stable complexes with various ligands. 2-hydroxypropanoic acid, also known as lactic acid, is an organic acid commonly found in various biological systems. The combination of these two components results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-hydroxypropanoate;zirconium(3+) typically involves the reaction of zirconium salts, such as zirconium oxychloride or zirconium acetate, with 2-hydroxypropanoic acid in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
ZrOCl2+3C3H6O3→Zr(C3H5O3)3+2HCl
Industrial Production Methods
In industrial settings, the production of 2-hydroxypropanoate;zirconium(3+) involves the use of large-scale reactors where zirconium salts and 2-hydroxypropanoic acid are mixed in precise stoichiometric ratios. The reaction mixture is maintained at a specific temperature and pH to optimize the yield of the desired product. The resulting solution is then subjected to purification processes, such as filtration and crystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-hydroxypropanoate;zirconium(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide and other oxidation products.
Reduction: Under reducing conditions, the zirconium ion can be reduced to lower oxidation states.
Substitution: The 2-hydroxypropanoate ligand can be substituted with other ligands, such as acetate or chloride, to form different zirconium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO₂) and carbon dioxide (CO₂).
Reduction: Reduced zirconium species and lactic acid.
Substitution: Various zirconium complexes with different ligands.
Scientific Research Applications
2-hydroxypropanoate;zirconium(3+) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in biological systems and its interaction with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of advanced materials, such as ceramics and coatings, due to its stability and resistance to corrosion.
Mechanism of Action
The mechanism of action of 2-hydroxypropanoate;zirconium(3+) involves the coordination of zirconium ions with the carboxylate and hydroxyl groups of 2-hydroxypropanoic acid. This coordination stabilizes the zirconium ion and enhances its reactivity. The compound can interact with various molecular targets, including enzymes and proteins, through coordination bonds, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
2-hydroxypropanoic acid (lactic acid): A simple organic acid with similar chemical properties but without the coordination with zirconium.
Zirconium acetate: Another zirconium complex with acetate ligands instead of 2-hydroxypropanoate.
Zirconium oxychloride: A common zirconium salt used in various industrial applications.
Uniqueness
2-hydroxypropanoate;zirconium(3+) is unique due to its combination of zirconium’s stability and resistance to corrosion with the biological relevance of 2-hydroxypropanoic acid
Properties
CAS No. |
63919-14-2 |
|---|---|
Molecular Formula |
C9H15O9Zr |
Molecular Weight |
358.43 g/mol |
IUPAC Name |
2-hydroxypropanoate;zirconium(3+) |
InChI |
InChI=1S/3C3H6O3.Zr/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
InChI Key |
RVAOABFCVMSQPB-UHFFFAOYSA-K |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Zr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)


![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)
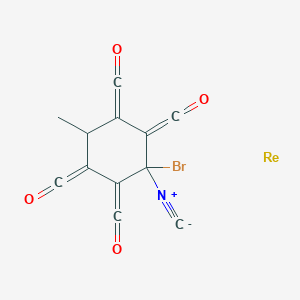

![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)
